Cas no 2227816-70-6 (rac-(1R,2R)-2-(methylsulfanyl)methylcyclopropane-1-carboxylic acid)

rac-(1R,2R)-2-(methylsulfanyl)methylcyclopropane-1-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- rac-(1R,2R)-2-(methylsulfanyl)methylcyclopropane-1-carboxylic acid
- EN300-1769093
- rac-(1R,2R)-2-[(methylsulfanyl)methyl]cyclopropane-1-carboxylic acid
- 2227816-70-6
-
- インチ: 1S/C6H10O2S/c1-9-3-4-2-5(4)6(7)8/h4-5H,2-3H2,1H3,(H,7,8)/t4-,5+/m0/s1
- InChIKey: IJGLTUSYYDPSKL-CRCLSJGQSA-N
- ほほえんだ: S(C)C[C@@H]1C[C@H]1C(=O)O
計算された属性
- せいみつぶんしりょう: 146.04015073g/mol
- どういたいしつりょう: 146.04015073g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 9
- 回転可能化学結合数: 3
- 複雑さ: 124
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.8
- トポロジー分子極性表面積: 62.6Ų
rac-(1R,2R)-2-(methylsulfanyl)methylcyclopropane-1-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1769093-0.05g |
rac-(1R,2R)-2-[(methylsulfanyl)methyl]cyclopropane-1-carboxylic acid |
2227816-70-6 | 0.05g |
$972.0 | 2023-09-20 | ||
Enamine | EN300-1769093-0.25g |
rac-(1R,2R)-2-[(methylsulfanyl)methyl]cyclopropane-1-carboxylic acid |
2227816-70-6 | 0.25g |
$1065.0 | 2023-09-20 | ||
Enamine | EN300-1769093-0.5g |
rac-(1R,2R)-2-[(methylsulfanyl)methyl]cyclopropane-1-carboxylic acid |
2227816-70-6 | 0.5g |
$1111.0 | 2023-09-20 | ||
Enamine | EN300-1769093-1.0g |
rac-(1R,2R)-2-[(methylsulfanyl)methyl]cyclopropane-1-carboxylic acid |
2227816-70-6 | 1g |
$1157.0 | 2023-06-03 | ||
Enamine | EN300-1769093-5.0g |
rac-(1R,2R)-2-[(methylsulfanyl)methyl]cyclopropane-1-carboxylic acid |
2227816-70-6 | 5g |
$3355.0 | 2023-06-03 | ||
Enamine | EN300-1769093-10.0g |
rac-(1R,2R)-2-[(methylsulfanyl)methyl]cyclopropane-1-carboxylic acid |
2227816-70-6 | 10g |
$4974.0 | 2023-06-03 | ||
Enamine | EN300-1769093-2.5g |
rac-(1R,2R)-2-[(methylsulfanyl)methyl]cyclopropane-1-carboxylic acid |
2227816-70-6 | 2.5g |
$2268.0 | 2023-09-20 | ||
Enamine | EN300-1769093-10g |
rac-(1R,2R)-2-[(methylsulfanyl)methyl]cyclopropane-1-carboxylic acid |
2227816-70-6 | 10g |
$4974.0 | 2023-09-20 | ||
Enamine | EN300-1769093-1g |
rac-(1R,2R)-2-[(methylsulfanyl)methyl]cyclopropane-1-carboxylic acid |
2227816-70-6 | 1g |
$1157.0 | 2023-09-20 | ||
Enamine | EN300-1769093-0.1g |
rac-(1R,2R)-2-[(methylsulfanyl)methyl]cyclopropane-1-carboxylic acid |
2227816-70-6 | 0.1g |
$1019.0 | 2023-09-20 |
rac-(1R,2R)-2-(methylsulfanyl)methylcyclopropane-1-carboxylic acid 関連文献
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Wei Chen Nanoscale, 2015,7, 6957-6990
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Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
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Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
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Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726
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Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
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Darren J. Dixon,Christopher I. Harding,Steven V. Ley,D. Matthew G. Tilbrook Chem. Commun., 2003, 468-469
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Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
rac-(1R,2R)-2-(methylsulfanyl)methylcyclopropane-1-carboxylic acidに関する追加情報
Introduction to Rac-(1R,2R)-2-(methylsulfanyl)methylcyclopropane-1-carboxylic Acid (CAS No. 2227816-70-6)
Rac-(1R,2R)-2-(methylsulfanyl)methylcyclopropane-1-carboxylic acid, with the CAS number 2227816-70-6, is a compound of significant interest in the field of chemical and pharmaceutical research. This molecule, characterized by its cyclopropane ring and a unique sulfanyl group, has garnered attention for its potential applications in drug development and biochemical studies.
The structure of Rac-(1R,2R)-2-(methylsulfanyl)methylcyclopropane-1-carboxylic acid consists of a cyclopropane ring substituted with a methylsulfanyl group at the 2-position and a carboxylic acid functional group at the 1-position. The stereochemistry of this compound, specifically the (1R,2R) configuration, plays a crucial role in its biological activity and interactions with biological targets.
In recent years, there has been growing interest in cyclopropane-containing compounds due to their unique chemical properties and biological activities. The cyclopropane ring is known for its strain and rigidity, which can influence the conformation and reactivity of adjacent functional groups. This structural feature makes compounds like Rac-(1R,2R)-2-(methylsulfanyl)methylcyclopropane-1-carboxylic acid valuable in the design of novel pharmaceutical agents.
One of the key areas where this compound has shown promise is in the development of bioactive molecules. The presence of the methylsulfanyl group introduces a polar region that can interact with biological targets, while the carboxylic acid group provides a site for further functionalization. These features make it a versatile building block for synthesizing more complex molecules with tailored properties.
Recent studies have explored the pharmacological potential of cyclopropane derivatives. For instance, researchers have investigated their role in modulating enzyme activity and receptor binding. The unique stereochemistry of Rac-(1R,2R)-2-(methylsulfanyl)methylcyclopropane-1-carboxylic acid has been found to influence its interactions with specific biological targets, making it a promising candidate for further investigation.
The synthesis of this compound involves sophisticated organic chemistry techniques that require precise control over reaction conditions and stereochemistry. Advanced synthetic methods have been developed to achieve high yields and enantiopurity, ensuring that the final product meets the stringent requirements for pharmaceutical applications.
In addition to its pharmacological potential, Rac-(1R,2R)-2-(methylsulfanyl)methylcyclopropane-1-carboxylic acid has also been studied for its role in biochemical pathways. Researchers have explored its interactions with enzymes and other biomolecules, providing insights into its potential mechanisms of action. These studies contribute to a deeper understanding of how such compounds can be utilized in therapeutic contexts.
The future prospects for this compound are promising, with ongoing research aimed at uncovering new applications and optimizing its properties. As our understanding of molecular interactions continues to evolve, compounds like Rac-(1R,2R)-2-(methylsulfanyl)methylcyclopropane-1-carboxylic acid are likely to play an increasingly important role in drug discovery and development.
In conclusion, Rac-(1R,2R)-2-(methylsulfanyl)methylcyclopropane-1-carboxylic acid (CAS No. 2227816-70-6) is a fascinating compound with significant potential in chemical and pharmaceutical research. Its unique structure and stereochemistry make it a valuable tool for studying biological interactions and developing novel therapeutic agents. As research in this field progresses, we can expect to see further applications and advancements driven by the properties of this remarkable molecule.
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